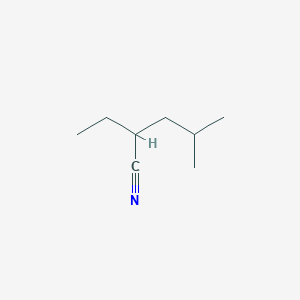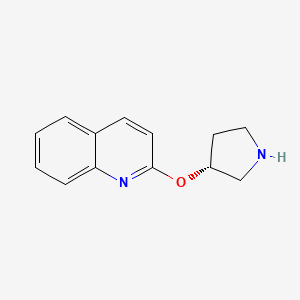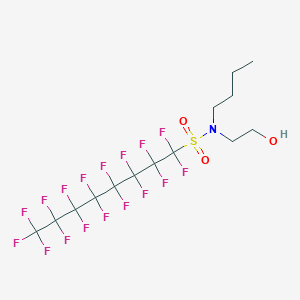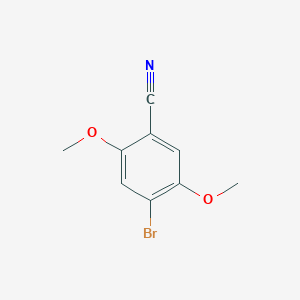
4-Hydrazinyl-2-methyl-8-(trifluoromethyl)quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Quinoline, 4-hydrazinyl-2-methyl-8-(trifluoromethyl)- is a derivative of quinoline, a nitrogen-containing heterocyclic aromatic compound. Quinoline derivatives are known for their wide range of biological activities and have been extensively studied for their potential therapeutic applications. The compound features a hydrazinyl group at the 4-position, a methyl group at the 2-position, and a trifluoromethyl group at the 8-position, which contribute to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Quinoline, 4-hydrazinyl-2-methyl-8-(trifluoromethyl)- typically involves the following steps:
-
Formation of the Quinoline Core: : The quinoline core can be synthesized using various methods such as the Skraup synthesis, Doebner-Von Miller synthesis, or the Friedländer synthesis. These methods generally involve the condensation of aniline derivatives with carbonyl compounds in the presence of acidic catalysts.
-
Introduction of the Trifluoromethyl Group: : The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid. This step often requires the use of strong bases and high temperatures to achieve the desired substitution.
-
Hydrazinylation: : The hydrazinyl group is introduced by reacting the quinoline derivative with hydrazine or hydrazine derivatives under controlled conditions. This step may require the use of solvents such as ethanol or acetic acid and may be carried out at elevated temperatures to ensure complete reaction.
-
Methylation: : The methyl group can be introduced using methylating agents such as methyl iodide or dimethyl sulfate. This step is typically carried out in the presence of a base such as potassium carbonate to facilitate the methylation reaction.
Industrial Production Methods
Industrial production of Quinoline, 4-hydrazinyl-2-methyl-8-(trifluoromethyl)- follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can improve the sustainability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
-
Oxidation: : Quinoline, 4-hydrazinyl-2-methyl-8-(trifluoromethyl)- can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
-
Reduction: : The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride to form reduced derivatives.
-
Substitution: : The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the hydrazinyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions, hydrogen peroxide in the presence of catalysts.
Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of bases such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Oxidized quinoline derivatives with various functional groups.
Reduction: Reduced quinoline derivatives with hydrogenated functional groups.
Substitution: Substituted quinoline derivatives with new functional groups replacing the hydrazinyl group.
Aplicaciones Científicas De Investigación
-
Chemistry: : The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
-
Biology: : The compound has shown potential as an antimicrobial agent, with activity against various bacterial and fungal strains.
-
Medicine: : The compound is being investigated for its potential as an anticancer agent, with studies showing its ability to inhibit the growth of cancer cells.
-
Industry: : The compound is used in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mecanismo De Acción
The mechanism of action of Quinoline, 4-hydrazinyl-2-methyl-8-(trifluoromethyl)- involves its interaction with various molecular targets and pathways:
-
Molecular Targets: : The compound can interact with enzymes and proteins involved in cellular processes, such as DNA replication and protein synthesis.
-
Pathways Involved: : The compound can inhibit key pathways involved in cell growth and proliferation, leading to the inhibition of cancer cell growth. Additionally, the compound can disrupt the cell membrane of bacteria and fungi, leading to their death.
Comparación Con Compuestos Similares
Quinoline, 4-hydrazinyl-2-methyl-8-(trifluoromethyl)- can be compared with other quinoline derivatives to highlight its uniqueness:
Quinoline, 4-hydrazinyl-2-methyl-: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
Quinoline, 4-hydrazinyl-8-(trifluoromethyl)-: Lacks the methyl group, leading to different biological activities.
Quinoline, 2-methyl-8-(trifluoromethyl)-: Lacks the hydrazinyl group, resulting in different applications and reactivity.
Propiedades
Número CAS |
49612-03-5 |
|---|---|
Fórmula molecular |
C11H10F3N3 |
Peso molecular |
241.21 g/mol |
Nombre IUPAC |
[2-methyl-8-(trifluoromethyl)quinolin-4-yl]hydrazine |
InChI |
InChI=1S/C11H10F3N3/c1-6-5-9(17-15)7-3-2-4-8(10(7)16-6)11(12,13)14/h2-5H,15H2,1H3,(H,16,17) |
Clave InChI |
LKTGVCXKNSHIAV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C2C=CC=C(C2=N1)C(F)(F)F)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2,3-Bis(acetyloxy)-4-{[1-(hexadecanoyloxy)-3-hydroxypropan-2-yl]oxy}-4-oxobutanoic acid](/img/structure/B12065007.png)
![3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[5-(furan-2-yl)-2,4-dioxo-1,3-diazinan-1-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12065014.png)




![tert-Butyl({[3-fluoro-5-(trifluoromethyl)phenyl]methyl})amine](/img/structure/B12065049.png)




